7-Bromo-1H-benzimidazole-2-carboxylic acid
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Overview
Description
7-Bromo-1H-benzimidazole-2-carboxylic acid is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1H-benzimidazole-2-carboxylic acid typically involves the cyclization of o-phenylenediamine with a carboxylic acid derivative. One common method includes the reaction of 4-bromo-1,2-phenylenediamine with formic acid under acidic conditions to yield the desired benzimidazole derivative .
Industrial Production Methods: Industrial production often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as palladium or nickel may be used to facilitate the cyclization process .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-1H-benzimidazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products:
Oxidation: N-oxides of benzimidazole.
Reduction: Benzimidazole alcohols or aldehydes.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
7-Bromo-1H-benzimidazole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of corrosion inhibitors and dyes.
Mechanism of Action
The mechanism of action of 7-Bromo-1H-benzimidazole-2-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The bromine atom and carboxylic acid group play crucial roles in enhancing binding affinity and specificity .
Comparison with Similar Compounds
2-Methylbenzimidazole: Lacks the bromine atom and carboxylic acid group, resulting in different reactivity and applications.
5,6-Dimethylbenzimidazole: Contains additional methyl groups, altering its chemical properties and biological activity.
Benzimidazole: The parent compound without any substituents, used as a reference for comparing derivatives.
Uniqueness: 7-Bromo-1H-benzimidazole-2-carboxylic acid is unique due to the presence of both a bromine atom and a carboxylic acid group, which confer distinct chemical reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
4-bromo-1H-benzimidazole-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-4-2-1-3-5-6(4)11-7(10-5)8(12)13/h1-3H,(H,10,11)(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPZCSZCAKGDJMU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)N=C(N2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70858595 |
Source
|
Record name | 4-Bromo-1H-benzimidazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70858595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1263060-63-4 |
Source
|
Record name | 4-Bromo-1H-benzimidazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70858595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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